molecular formula C18H14FN5O2S B607279 EHT 1610

EHT 1610

货号: B607279
分子量: 383.4 g/mol
InChI 键: RYBNARZBIXTFJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

EHT 1610 的合成涉及从 5-硝基邻氨基苯甲腈开始的多步过程。关键中间体 6-氨基苯并[d]噻唑-2,7-二碳腈通过六步获得。 最终化合物,甲基 9-(2-氟-4-甲氧基苯胺基)噻唑并[5,4-f]喹唑啉-2-甲酰亚胺,通过以下步骤合成 :

  • Boc2O, DMAP, Et3N, CH2Cl2, 室温,4 小时。
  • HCO2NH4, Pd/C, EtOH, 85°C, 0.5 小时。
  • Br2, AcOH, CH2Cl2, 室温,2.5 小时。
  • Appel 盐,Py,CH2Cl2,室温,4 小时。
  • AcOH, 118°C, 2 小时。
  • CuI, Py, 130°C, 20 分钟。
  • DMFDMA, DMF, 70°C, 2 分钟,产率 86%。
  • 2-氟-4-甲氧基苯胺,AcOH, 118°C, 5 分钟,产率 85%。
  • NaOMe (0.5 M in MeOH), MeOH, 65°C, 0.5 小时,产率 82% .

生物活性

EHT 1610 is a selective small-molecule inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as acute lymphoblastic leukemia (ALL). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound functions primarily through the inhibition of DYRK1A, a kinase that plays a crucial role in various cellular processes including cell cycle regulation and apoptosis. The inhibition of DYRK1A by this compound has been shown to result in significant biological effects:

  • Cell Cycle Regulation : Treatment with this compound alters the cell cycle distribution in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, leading to a reduction in cells in the G0 phase and an accumulation in the S-G2-M phases. This suggests that this compound promotes cell cycle progression by inhibiting DYRK1A activity .
  • Phosphorylation Changes : The compound induces dephosphorylation of cyclin D3 at Thr283, which is critical for cell cycle progression. This effect was confirmed through phosphoproteomic studies, revealing changes in the phosphorylation status of numerous proteins involved in cell cycle regulation .
  • FOXO1 Stability : this compound treatment increases the nuclear localization and stability of FOXO1, a transcription factor involved in B lymphopoiesis. This stabilization occurs independently of the PI3K/AKT signaling pathway, indicating a unique regulatory mechanism through DYRK1A inhibition .

Biological Activity and Efficacy

This compound has demonstrated potent biological activity across various studies, particularly in the context of ALL:

  • In Vitro Studies : this compound exhibits dose-dependent cytotoxic effects on B-ALL cell lines and primary human pediatric ALL samples. Notably, it effectively induces apoptosis in cells resistant to conventional therapies such as cytarabine .
  • Synergistic Effects : The compound shows synergistic activity when combined with other chemotherapeutic agents, enhancing therapeutic efficacy against leukemic cells, especially those with trisomy 21 or hyperdiploid status .

Case Studies and Research Findings

Several studies have explored the impact of this compound on different cellular models:

Study FocusFindings
B-ALL Cell Lines This compound reduced cell viability significantly; synergistic effects observed with standard therapies .
Phosphoproteomic Analysis Identified multiple substrates affected by DYRK1A inhibition, providing insights into pathways regulated by this compound .
FOXO1 Dynamics Increased nuclear FOXO1 levels correlated with enhanced transcriptional activity relevant to B-cell development .

属性

IUPAC Name

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNARZBIXTFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EHT 1610
Reactant of Route 2
Reactant of Route 2
EHT 1610
Reactant of Route 3
Reactant of Route 3
EHT 1610
Reactant of Route 4
Reactant of Route 4
EHT 1610
Reactant of Route 5
EHT 1610
Reactant of Route 6
EHT 1610

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。